molecular formula C24H24N4O4 B3006602 N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923106-85-8

N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B3006602
CAS No.: 923106-85-8
M. Wt: 432.48
InChI Key: XETYIYVLIRKQDA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo[4,3-c]pyridine derivative characterized by a 2-methoxyethyl substituent at position 5, a phenyl group at position 2, and an N-(4-ethoxyphenyl)carboxamide moiety at position 5. Its molecular formula is C₂₅H₂₄N₄O₄, with a molecular weight of 444.49 g/mol. The ethoxyphenyl group enhances lipophilicity, while the 2-methoxyethyl substituent may improve aqueous solubility compared to alkyl chains like ethyl or propyl . The compound’s synthesis likely involves cyclocondensation of hydrazine derivatives with ketoesters, analogous to methods reported for structurally related pyrazolo-pyridines .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-3-32-19-11-9-17(10-12-19)25-23(29)20-15-27(13-14-31-2)16-21-22(20)26-28(24(21)30)18-7-5-4-6-8-18/h4-12,15-16H,3,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETYIYVLIRKQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[4,3-c]pyridine core, followed by functionalization at various positions to introduce the ethoxyphenyl, methoxyethyl, and phenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds possess significant anticancer properties. They inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways .
  • Anti-inflammatory Effects : Studies have shown that compounds in this class can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes like COX-2. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : Pyrazolo[4,3-c]pyridine derivatives have demonstrated antimicrobial effects against several bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can enhance antimicrobial potency .

Synthetic Pathways

The synthesis of N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic route can be optimized for yield and purity through various reaction conditions such as solvent choice and temperature control .

Case Studies

Several case studies highlight the applications of this compound in scientific research:

  • Study on Anticancer Mechanisms : A study published in Cancer Letters explored the effects of pyrazolo[4,3-c]pyridine derivatives on breast cancer cells. The results indicated that these compounds inhibited cell growth and induced apoptosis via mitochondrial pathways. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .
  • Anti-inflammatory Research : In a study focusing on rheumatoid arthritis models, N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide was shown to significantly reduce markers of inflammation and joint swelling compared to control groups .
  • Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of this compound against resistant bacterial strains. The findings suggested that modifications to the ethoxy and methoxy groups could enhance activity against specific pathogens .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

  • Target compound : 2-Methoxyethyl group at position 3.
  • N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923682-25-1) : Ethyl substituent at position 4. The shorter alkyl chain reduces steric bulk but may decrease solubility compared to the 2-methoxyethyl group .
  • 3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923233-41-4): Propyl group at position 5.

Heterocyclic Core Modifications

  • Ethyl 5-(4-Nitrophenylamino)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (9d): A pyrazolo[4,3-c]pyridine with a nitro group at the 4-position of the phenylamino substituent. The electron-withdrawing nitro group may enhance reactivity in electrophilic substitutions compared to the ethoxyphenyl group in the target compound .
  • 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide : Replaces the pyrazolo-pyridine core with a thiazolo-pyrimidine system. The sulfur atom in the thiazole ring could alter metabolic pathways and binding interactions .

Amide Substituent Variations

  • Target compound : N-(4-ethoxyphenyl)carboxamide. The ethoxy group balances lipophilicity and solubility.

Crystallographic Data

Crystallography studies of related compounds (e.g., and ) reveal intermolecular hydrogen bonding and π-π stacking, which stabilize the crystal lattice. The ethoxyphenyl group in the target compound may promote similar interactions, influencing its solid-state properties .

Data Tables

Table 1: Substituent Comparison of Pyrazolo-Pyridine Derivatives

Compound Name Position 5 Substituent Amide Substituent Molecular Formula Molecular Weight (g/mol) Reference
N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide 2-Methoxyethyl 4-Ethoxyphenyl C₂₅H₂₄N₄O₄ 444.49 Target
N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923682-25-1) Ethyl 4-Ethoxyphenyl C₂₄H₂₂N₄O₃ 414.46
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide Propyl 2-Methoxyethyl C₁₉H₂₂N₄O₃ 354.40

Table 2: Heterocyclic Core Comparison

Compound Name Core Structure Key Feature Reference
N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Pyrazolo[4,3-c]pyridine Nitrogen-rich heterocycle Target
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine Sulfur-containing core
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine Chlorophenyl substituent

Research Implications

The structural flexibility of pyrazolo-pyridines allows for tuning pharmacokinetic properties. For instance:

  • Electron-donating groups (e.g., ethoxy) may enhance metabolic stability compared to nitro groups .
  • Polar substituents (e.g., 2-methoxyethyl) improve solubility over alkyl chains, critical for oral bioavailability .

Biological Activity

N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[4,3-c]pyridines, which are known for their diverse biological activities. The molecular formula is C₁₈H₁₉N₃O₃, with a molecular weight of approximately 321.36 g/mol. Its structure includes an ethoxy group and a methoxyethyl side chain that may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. It targets pathways that are crucial for tumor growth and survival.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains, potentially making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Target/Pathway Effect Reference
AnticancerCancer cell linesInhibition of proliferation
AntimicrobialBacterial strainsGrowth inhibition
Anti-inflammatoryInflammatory cytokinesReduction in cytokine levels
Enzyme inhibitionSpecific kinasesPotent inhibition

Case Studies

  • Anticancer Activity : A study conducted on multicellular spheroids demonstrated that N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide significantly reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential for development into a new class of antibiotics .
  • Anti-inflammatory Properties : Research indicated that this compound could effectively reduce levels of pro-inflammatory cytokines in animal models of inflammation, suggesting a mechanism for its anti-inflammatory effects .

Q & A

Basic: What synthetic methodologies are commonly employed for pyrazolo[4,3-c]pyridine derivatives like this compound?

Answer:
Pyrazolo[4,3-c]pyridine derivatives are typically synthesized via multi-step condensation reactions. For example, analogous compounds are prepared by refluxing intermediates (e.g., substituted pyrimidines or thiazoles) with aldehydes in acetic acid/acetic anhydride mixtures, catalyzed by sodium acetate . A key step involves cyclization under acidic conditions to form the fused pyrazole-pyridine core. Purification often employs recrystallization from ethyl acetate/ethanol mixtures, yielding crystals suitable for X-ray diffraction . Optimizing molar ratios and reaction time (e.g., 8–10 hours under reflux) can improve yields (e.g., up to 78%) .

Advanced: How do substituents on the pyrazolo[4,3-c]pyridine scaffold influence conformational stability and intermolecular interactions?

Answer:
Substituents like methoxyethyl or ethoxyphenyl groups impact conformational stability by introducing steric and electronic effects. X-ray crystallography reveals that bulky substituents induce puckering in the pyrimidine ring (e.g., deviations of ~0.224 Å from planarity) and influence dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) . These structural distortions affect packing via non-covalent interactions (e.g., bifurcated C–H···O hydrogen bonds), which stabilize crystal lattices along specific axes . Computational modeling (e.g., DFT) can predict substituent effects on torsion angles and hydrogen-bonding networks .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:
Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and supramolecular interactions (e.g., R factor < 0.06) .
  • NMR spectroscopy : Confirms substituent positions (e.g., methoxyethyl protons at δ ~3.5–4.0 ppm) and aromatic proton splitting patterns .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .
  • IR spectroscopy : Identifies carbonyl stretches (e.g., C=O at ~1700 cm⁻¹) .

Advanced: How can researchers address contradictions in crystallographic or spectroscopic data for structurally related compounds?

Answer:
Contradictions often arise from disordered structures or dynamic conformational equilibria. Strategies include:

  • High-resolution X-ray data : Refine models using restraints for disordered atoms (e.g., methyl groups) and validate with data-to-parameter ratios > 15:1 .
  • Variable-temperature NMR : Detect rotational barriers in substituents (e.g., ethoxyphenyl groups) causing signal splitting .
  • Complementary DFT calculations : Compare computed vs. experimental bond lengths/angles to identify systematic errors .

Advanced: What computational approaches are used to predict biological activity or structure-activity relationships (SAR)?

Answer:

  • Molecular docking : Screens binding affinity to targets (e.g., kinases) by modeling interactions between the pyrazolo core and active-site residues .
  • QSAR models : Correlate substituent properties (e.g., Hammett σ values for methoxy groups) with activity data from in vitro assays .
  • ADMET prediction : Assess pharmacokinetics (e.g., logP for methoxyethyl groups) using tools like SwissADME .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Recrystallization : Use ethyl acetate/ethanol (3:2) to remove unreacted aldehydes or byproducts .
  • Column chromatography : Separate isomers (e.g., Z/E configurations) using silica gel and hexane/ethyl acetate gradients .
  • Acid-base extraction : Leverage the compound’s solubility in acetic acid versus aqueous phases .

Advanced: How do solvent and temperature conditions affect the stereochemical outcome of synthesis?

Answer:
Polar aprotic solvents (e.g., DMF) favor keto-enol tautomerization, stabilizing intermediates for cyclization . Elevated temperatures (e.g., reflux at ~110°C) promote ring closure but may induce racemization at chiral centers (e.g., C5 in thiazolopyrimidine derivatives) . Low-temperature crystallization (<0°C) can selectively isolate specific conformers .

Advanced: What strategies optimize reaction yields in large-scale syntheses of similar heterocycles?

Answer:

  • Catalyst screening : Replace sodium acetate with milder bases (e.g., K₂CO₃) to reduce side reactions .
  • Microwave-assisted synthesis : Shorten reaction times (e.g., 2 hours vs. 10 hours) while maintaining yields .
  • Flow chemistry : Improve heat/mass transfer for exothermic cyclization steps .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .
  • Light sensitivity tests : UV-Vis spectroscopy tracks photodegradation of the pyrazole ring .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for most analogs) .

Advanced: How can researchers resolve ambiguities in assigning NMR signals for complex pyrazolo-pyridine derivatives?

Answer:

  • 2D NMR (COSY, NOESY) : Correlate adjacent protons (e.g., methoxyethyl CH₂–O–CH₃) and confirm spatial proximity of aromatic protons .
  • Isotopic labeling : Introduce ¹³C at carbonyl positions to simplify 13C NMR assignments .
  • Dynamic NMR : Analyze exchange processes (e.g., ring puckering) via variable-temperature studies .

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